molecular formula C19H18O B14111771 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one

Cat. No.: B14111771
M. Wt: 262.3 g/mol
InChI Key: YZKVKHSDZCOEBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common method involves the aldol condensation of 4-tert-butylbenzaldehyde with phenylacetylene in the presence of a base catalyst such as piperidine . The reaction is typically carried out in an ionic liquid to suppress self-aldol condensation of propanal and increase selectivity .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one is unique due to its combination of phenyl and tert-butylphenyl groups linked by a prop-2-yn-1-one moiety. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C19H18O/c1-19(2,3)17-12-9-15(10-13-17)11-14-18(20)16-7-5-4-6-8-16/h4-10,12-13H,1-3H3

InChI Key

YZKVKHSDZCOEBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

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